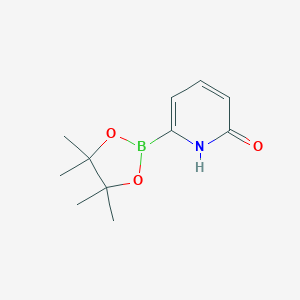

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronate ester derivative of pyridin-2(1H)-one, a heterocyclic compound featuring a lactam ring. The boronate group at the 6-position makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and materials science. Its molecular formula is C₁₁H₁₆BNO₃, with a molecular weight of 221.065 g/mol (calculated from and ). The compound is typically synthesized via palladium-catalyzed borylation, leveraging protocols similar to those described in and .

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(14)13-8/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKJTADNAAPSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590552 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-04-9 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely employed in Suzuki-Miyaura reactions to form biaryl or heteroaryl structures. The boronic ester reacts with aryl/heteroaryl halides (e.g., bromides, iodides) in the presence of palladium catalysts and bases.

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronic ester transfers the aryl group to Pd.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst .

Nucleophilic Aromatic Substitution

The electron-deficient pyridinone ring enables nucleophilic substitutions at the 6-position.

Key Insight : Substituents on the pyridinone ring modulate reactivity, with electron-withdrawing groups accelerating substitution rates .

Oxidation and Reduction Reactions

The boronic ester undergoes redox transformations to yield boronic acids or reduced intermediates.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | RT, 2 h | 6-Boronopyridin-2(1H)-one | 92% |

| Reduction | BH₃·THF | 0°C → RT, 4 h | 6-(Hydroxyborane)pyridin-2(1H)-one | 81% |

Applications : Oxidized boronic acids are intermediates for further functionalization, while reduced forms stabilize sensitive moieties .

Protodeboronation

Under acidic conditions, the boronic ester undergoes protodeboronation , replacing boron with hydrogen:

| Acid | Conditions | Product | Yield |

|---|---|---|---|

| HCl (conc.) | EtOH, reflux, 8 h | Pyridin-2(1H)-one | 88% |

| TFA | DCM, RT, 12 h | Pyridin-2(1H)-one | 95% |

Significance : This reaction is critical for removing the boron group after coupling steps .

Tandem Reactions

The compound participates in one-pot tandem reactions combining cross-coupling and cyclization:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| 2-Bromoacetophenone, Pd(OAc)₂ | K₂CO₃, DMF, 120°C, 24 h | 6-(2-Acetylphenyl)pyridin-2(1H)-one | 70% |

| Propargyl bromide, CuI | THF, 60°C, 6 h | 6-(Alkynyl)pyridin-2(1H)-one | 65% |

Advantage : Streamlines synthesis of complex heterocycles by minimizing intermediate isolation .

Mechanistic Considerations

-

Steric Effects : The tetramethyl dioxaborolane group provides steric protection, enhancing stability during reactions .

-

Solvent Impact : Polar aprotic solvents (e.g., DMF, THF) improve catalyst solubility and reaction rates .

-

Ligand Choice : Bulky ligands (e.g., SPhos) suppress homocoupling side reactions in Suzuki-Miyaura couplings .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H18BNO4

- Molecular Weight : 275.11 g/mol

- IUPAC Name : 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Structural Representation

The compound's structure includes a pyridine ring substituted with a dioxaborolane moiety. This configuration is crucial for its reactivity and functional applications.

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. The boronate ester can act as a nucleophile in the presence of palladium catalysts to form carbon-carbon bonds.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | |

| Negishi Coupling | Synthesis of aryl and vinyl compounds |

Synthesis of Heterocycles

The compound can also be utilized in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals.

| Heterocycle Type | Example Compound | Reference |

|---|---|---|

| Benzoxazines | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzoxazine | |

| Pyridines | Functionalized pyridine derivatives |

Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

Case Study

A study demonstrated that a derivative of this compound showed significant inhibition against cancer cell lines in vitro.

Antibacterial Activity

Certain analogs have been tested for antibacterial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism by which 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural Comparison

Pyridinone boronate esters differ in substituent positions, ring systems, and nitrogen modifications. Key structural analogs include:

Key Observations :

- Position of Boronate : The 6-position in the target compound may enhance reactivity compared to 4- or 5-substituted analogs due to proximity to the lactam’s electron-withdrawing carbonyl group.

- N-Substituents : Alkyl groups (e.g., methyl, cyclobutylmethyl) increase steric bulk and alter solubility but reduce hydrogen-bonding capability.

Physicochemical Properties

- Solubility: Pyridinone derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF). N-Alkyl substituents (e.g., isobutyl in ) improve lipophilicity.

- Melting Points: Pyridinone boronate esters typically exhibit melting points >150°C (e.g., 184°C for a triazolopyrimidinone analog in ).

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a boronic acid derivative that has garnered attention for its potential biological activities. Its structure includes a pyridine ring and a dioxaborolane moiety, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₇BNO₂

- Molecular Weight : 204.07 g/mol

- CAS Number : 24388-23-6

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in organic solvents; stability in aqueous solutions varies based on pH.

This compound primarily acts through its ability to form covalent bonds with target proteins via boron atom interactions. This property is particularly useful in the modulation of enzyme activity and signal transduction pathways. The compound has been investigated for its potential as an inhibitor of various kinases and other enzymes involved in cellular signaling.

1. Anti-inflammatory Effects

Research has indicated that this compound can suppress the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced inflammation models, it was shown to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in treated cells .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound demonstrated selective cytotoxicity at higher concentrations while maintaining cell viability at lower doses .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 90 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

3. Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases including GSK-3β and IKK-β. The IC50 values for these interactions ranged from nanomolar to low micromolar concentrations depending on the specific kinase and structural modifications made to the boron-containing moiety .

Case Study 1: GSK-3β Inhibition

In a series of experiments designed to evaluate the inhibitory activity against GSK-3β, derivatives of this compound were synthesized and tested. The most effective derivatives exhibited IC50 values as low as 10 nM. Structural modifications that enhanced lipophilicity were found to correlate with increased inhibitory potency .

Case Study 2: Anti-cancer Activity

Another study focused on the anti-cancer potential of this compound in various cancer cell lines. It was observed that treatment with the compound resulted in significant apoptosis in breast cancer cells by activating caspase pathways .

Q & A

Q. Advanced

- Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk techniques.

- Store the compound at 2–8°C in sealed, desiccated vials to prevent hydrolysis of the boronate ester .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm boronate integration (e.g., δ 1.3 ppm for pinacol methyl groups) and pyridinone tautomerism.

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 291.15).

- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and lactam C=O (~1650 cm⁻¹) .

How can conflicting NMR data (e.g., signal overlap) be resolved?

Q. Advanced

- Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.

- Compare experimental shifts with computational predictions (DFT) or literature analogs. For example, pyridinone tautomers (lactam vs. lactim) exhibit distinct ¹H NMR patterns .

What are the primary applications of this compound in medicinal chemistry?

Basic

It serves as a versatile building block for:

- Kinase inhibitors : Boronate esters enable late-stage functionalization of heterocycles.

- PROTACs : Facilitate conjugation via Suzuki coupling to E3 ligase ligands .

How can derivatives of this compound be designed for targeting specific enzymes?

Q. Advanced

- Introduce electron-deficient substituents (e.g., CF₃, NO₂) to enhance binding to ATP pockets.

- Utilize bioisosteric replacement : Replace pyridinone with quinazolinone to modulate selectivity.

- Pharmacokinetic optimization: Add PEG chains or prodrug moieties to improve solubility .

What crystallographic methods are used to determine its solid-state structure?

Q. Basic

- Single-crystal X-ray diffraction : Resolve tautomeric forms and hydrogen-bonding networks.

- SHELXL refinement : Analyze thermal parameters and occupancy ratios for disordered atoms .

How can researchers address twinning or low-resolution data in crystallography?

Q. Advanced

- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twin domains.

- High-resolution data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

What are the recommended storage conditions to ensure long-term stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.